2-Chloro-5-pyridylzinc bromide 0.5 M in Tetrahydrofuran
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Overview
Description
2-Chloro-5-pyridylzinc bromide 0.5 M in Tetrahydrofuran is an organozinc compound widely used in organic synthesis. It is a solution of 2-Chloro-5-pyridylzinc bromide in Tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in the field of synthetic chemistry .
Mechanism of Action
Target of Action
2-Chloro-5-pyridylzinc bromide is a chemical compound used in the field of organic synthesis. It is primarily used as a reagent in various chemical reactions rather than having a specific biological target. Its role is to facilitate the formation of carbon-carbon bonds in organic compounds .
Mode of Action
The compound acts as a reagent in Negishi cross-coupling reactions, which are widely used in organic synthesis . In these reactions, 2-chloro-5-pyridylzinc bromide interacts with other organic compounds to form new carbon-carbon bonds. The zinc atom in the compound acts as a catalyst, facilitating the transfer of the pyridyl group to the target molecule .
Biochemical Pathways
Instead, it is used in laboratory settings to synthesize complex organic molecules, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of 2-chloro-5-pyridylzinc bromide is the formation of new organic compounds through the creation of carbon-carbon bonds . The specific results depend on the reactants used in the chemical reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-pyridylzinc bromide can be synthesized through the reaction of 2-Chloro-5-bromopyridine with zinc in the presence of a suitable solvent like Tetrahydrofuran. The reaction typically involves the use of a catalyst to facilitate the formation of the organozinc compound. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-5-pyridylzinc bromide involves large-scale reactors and precise control of reaction parameters. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-pyridylzinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
The compound reacts with various electrophiles under mild conditions, often in the presence of a palladium or nickel catalyst. The reactions are typically carried out in an inert atmosphere to prevent oxidation .
Major Products Formed
The major products formed from reactions involving 2-Chloro-5-pyridylzinc bromide include substituted pyridines and other complex organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
2-Chloro-5-pyridylzinc bromide is used extensively in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis to form carbon-carbon bonds and introduce functional groups into molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of new pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-pyridylzinc bromide
- 2-Bromo-5-pyridylzinc bromide
- 2-Chloro-4-pyridylzinc bromide
Uniqueness
2-Chloro-5-pyridylzinc bromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the reaction outcome is required .
Properties
IUPAC Name |
bromozinc(1+);6-chloro-3H-pyridin-3-ide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNRHEKLFBJRBL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=[C-]1)Cl.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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